N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
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Overview
Description
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a heterocyclic compound that contains a furan ring, a thiadiazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, targets the proteinaldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in the development of complications of diabetes mellitus .
Biochemical Pathways
If it indeed targets aldose reductase like its structurally similar compound, it could affect thepolyol pathway . This pathway is involved in glucose metabolism, and its dysregulation can lead to various complications in diabetic patients .
Result of Action
If it acts similarly to its structurally related compound, it could potentially inhibit aldose reductase, thereby modulating glucose metabolism and potentially mitigating some complications of diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by cyclization.
Coupling with Benzamide: The resulting thiadiazole intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding thiadiazoline derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different substituents on the benzene ring.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Agriculture: It can be used as a pesticide or fungicide due to its biological activity against various plant pathogens.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Similar structure with an oxadiazole ring instead of a thiadiazole ring.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is unique due to the presence of both a furan ring and a thiadiazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-5-2-3-6-10(9)12(18)15-14-17-16-13(20-14)11-7-4-8-19-11/h2-8H,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHOORHOKCUQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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